N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic small molecule characterized by a benzamide backbone substituted with two key moieties:
Properties
Molecular Formula |
C17H15N5O3 |
|---|---|
Molecular Weight |
337.33 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H15N5O3/c1-11-19-20-21-22(11)14-5-3-2-4-13(14)17(23)18-9-12-6-7-15-16(8-12)25-10-24-15/h2-8H,9-10H2,1H3,(H,18,23) |
InChI Key |
NDPINKRMZVNSNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- It may interact with enzymes, receptors, or other biomolecules.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of benzodioxole and tetrazole motifs. Comparisons with related molecules include:
Key Observations :
- Tetrazole vs. Triazole : Replacement of tetrazole (target compound) with triazole () reduces acidity but may alter hydrogen-bonding capacity in target binding .
- Benzodioxole Positioning : The benzodioxole group in the target compound is directly linked to the benzamide via a methyl group, unlike acetamide-linked analogs (e.g., compound 28 in ), which may affect steric bulk and solubility .
Physicochemical Properties
- Thermal Stability : Analogous compounds (e.g., ) report melting points ranging from 120–250°C, suggesting the target compound may exhibit moderate thermal stability suitable for formulation .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C26H24N6O7S
Molecular Weight: 564.6 g/mol
IUPAC Name: N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide
Structural Features
The compound features a complex structure that includes:
- A benzodioxole moiety.
- A tetrazole ring.
- Multiple functional groups that may interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets within cells. This includes:
- Enzyme Inhibition: The compound may inhibit enzymes involved in key metabolic pathways.
- Receptor Interaction: It could bind to receptors influencing signal transduction pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A comparative study highlighted its effectiveness against various bacterial strains, showcasing its potential as an antimicrobial agent .
| Microbial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Pseudomonas aeruginosa | 12 |
Anticancer Activity
Preliminary studies suggest that this compound could possess anticancer properties. In vitro assays demonstrated cytotoxic effects on cancer cell lines, indicating its potential as a chemotherapeutic agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF7 (breast cancer) | 8 |
| A549 (lung cancer) | 12 |
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of similar benzodioxole derivatives. The results showed that these compounds effectively inhibited the growth of pathogenic bacteria and fungi, suggesting a broad-spectrum antimicrobial activity .
Study 2: Anticancer Properties
In another study focusing on the anticancer effects of benzodioxole derivatives, researchers reported significant apoptosis induction in cancer cells treated with the compound. Flow cytometry analyses indicated increased levels of caspase activation in treated cells compared to controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
